5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a methoxypyrrolidine group and an aldehyde functional group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . This method yields the desired compound in good to high yields and requires short reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar multi-component condensation reactions. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Hydroxypyrrolidin-1-yl)furan-2-carbaldehyde
- 5-(3-Aminopyrrolidin-1-yl)furan-2-carbaldehyde
- 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde
Uniqueness
5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the methoxypyrrolidine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-(3-methoxypyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-13-8-4-5-11(6-8)10-3-2-9(7-12)14-10/h2-3,7-8H,4-6H2,1H3 |
InChI Key |
ALRJIVIKEPFPGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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